molecular formula C5H8N2OS B2452653 2-Thiazol-2-ylamino-ethanol CAS No. 14747-01-4

2-Thiazol-2-ylamino-ethanol

Cat. No.: B2452653
CAS No.: 14747-01-4
M. Wt: 144.19
InChI Key: PGUBWAMKJXLTJN-UHFFFAOYSA-N
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Description

2-Thiazol-2-ylamino-ethanol is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiazole ring in this compound contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazol-2-ylamino-ethanol typically involves the reaction of thioamides with α-halocarbonyl compounds. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Microwave-assisted synthesis is also employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Thiazol-2-ylamino-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, alkyl halides, amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiazole derivatives

    Substitution: Various substituted thiazole derivatives

Comparison with Similar Compounds

2-Thiazol-2-ylamino-ethanol can be compared with other thiazole derivatives, such as:

Uniqueness

This compound is unique due to its specific combination of the thiazole ring and ethanolamine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-thiazol-2-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c8-3-1-6-5-7-2-4-9-5/h2,4,8H,1,3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUBWAMKJXLTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14747-01-4
Record name 2-[(1,3-thiazol-2-yl)amino]ethan-1-ol
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